molecular formula C12H12FNO4S B2358448 3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008396-75-5

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2358448
CAS No.: 1008396-75-5
M. Wt: 285.29
InChI Key: BNUDSGMYXYNNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure incorporates a rigid, strained azabicyclo[3.1.0]hexane scaffold, which is a privileged motif for exploring three-dimensional chemical space and modulating the physicochemical properties of lead compounds. This compound serves as a key precursor in the synthesis of inhibitors targeting SARS-CoV-2 Main Protease (Mpro) , a critical enzyme for viral replication. Research indicates that derivatives of this scaffold can form effective non-covalent interactions with the protease's active site. Furthermore, the structural framework is being investigated for its potential in other disease areas, including oncology and immunology , where its bicyclic core can be utilized to create potent and selective small-molecule probes and drug candidates. Its primary research value lies in its versatility as a building block for constructing complex molecules with enhanced potency and metabolic stability for structure-based drug design campaigns.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDSGMYXYNNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332474
Record name 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1008396-75-5
Record name 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation via Epoxide Ring-Opening

A method adapted from US Patent 4,255,334 involves the reaction of epichlorohydrin derivatives with nitriles under basic conditions. For example, (S)-epichlorohydrin reacts with 3,4-dichlorophenylacetonitrile in the presence of a base to form a cyclopropyl intermediate. This approach, while originally designed for dichlorophenyl analogs, can be modified by substituting 4-fluorophenylacetonitrile to yield the desired core.

Key Reaction Conditions

  • Base : Potassium tert-butoxide or sodium hydride
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 0°C to room temperature
  • Yield : 60–75% (reported for dichlorophenyl analogs).

Intramolecular Cyclization of Amino Alcohols

An alternative route involves cyclizing amino alcohol precursors. For instance, 2-aminocyclopropanemethanol derivatives undergo acid-catalyzed intramolecular cyclization to form the bicyclo[3.1.0]hexane structure. This method is advantageous for introducing stereochemical control.

Introduction of the 4-Fluorophenylsulfonyl Group

Sulfonylation of the bicyclic amine is critical. The general protocol involves reacting the amine intermediate with 4-fluorobenzenesulfonyl chloride under mild basic conditions.

Sulfonylation Procedure

  • Substrate : 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (or protected derivative).
  • Reagent : 4-Fluorobenzenesulfonyl chloride (1.2 equiv).
  • Base : Triethylamine or pyridine (2.5 equiv).
  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Conditions : 0°C to room temperature, 4–12 hours.
  • Workup : Aqueous extraction, followed by column chromatography.
  • Yield : 70–85% (estimated based on analogous reactions).

Carboxylic Acid Functionalization

The carboxylic acid at position 2 is typically introduced via oxidation or retained from precursor molecules.

Oxidation of Hydroxymethyl Intermediates

A hydroxymethyl group at position 2 can be oxidized using Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) to yield the carboxylic acid.

Example Protocol

  • Substrate : 3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-methanol.
  • Oxidizing Agent : KMnO₄ (2 equiv) in acetone/water (3:1).
  • Temperature : 0°C, 2 hours.
  • Yield : 65–80%.

Direct Synthesis from Carboxylate Precursors

In some routes, the carboxylic acid is incorporated early. For example, starting with methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate, hydrolysis with aqueous NaOH provides the acid.

Analytical Validation and Characterization

Synthetic batches are validated using:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular ion peaks (e.g., m/z 342 [M+H]⁺).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 2H, ArH), 7.3–7.1 (m, 2H, ArH), 3.9 (s, 1H, bridgehead H), 3.2–2.8 (m, 2H, cyclopropane CH₂).
    • ¹³C NMR : 165.2 (COOH), 137.5 (C-F), 125.8 (cyclopropane carbons).
  • Infrared Spectroscopy (IR) : Peaks at 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Synthetic Route Comparison

Step Method 1 (Epoxide) Method 2 (Cyclization)
Core Formation Yield 70% 65%
Sulfonylation Yield 80% 75%
Total Steps 4 5
Stereochemical Control Moderate High

Challenges and Optimization Opportunities

  • Stereoselectivity : Asymmetric synthesis of the bicyclic core remains challenging. Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) may improve enantiomeric excess.
  • Sulfonylation Efficiency : Excess sulfonyl chloride and prolonged reaction times reduce byproducts.
  • Carboxylic Acid Stability : Protection-deprotection strategies (e.g., tert-butyl esters) prevent decarboxylation during sulfonylation.

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12FNO4S
  • Molecular Weight : 285.29 g/mol
  • CAS Number : 71534622

This compound features a bicyclic structure that enhances its interaction with biological targets, making it a subject of interest in drug development.

Glycine Transporter Inhibition

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane compounds, including 3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, exhibit inhibitory effects on glycine transporters. This inhibition can be pivotal in treating conditions such as neuropathic pain and schizophrenia, where glycine transport modulation is beneficial .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that similar azabicyclo compounds exhibit effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The sulfonyl group enhances the compound's interaction with bacterial membranes, leading to increased efficacy .

Antioxidant Properties

The antioxidant potential of this compound has been explored, revealing its ability to scavenge free radicals effectively. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases .

Synthesis of Functional Polymers

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability. Such polymers can be utilized in coatings, adhesives, and composite materials .

Development of Sensors

Due to its electronic properties, this compound can be utilized in the fabrication of sensors for detecting biological molecules or environmental pollutants. The incorporation of the bicyclic structure allows for selective binding to target analytes, improving sensor sensitivity .

Case Studies and Research Findings

StudyApplicationFindings
Demirbaş et al., 2009AntimicrobialDemonstrated effective antibacterial activity against multiple strains, indicating potential for therapeutic use .
Patent EP1680124B1Glycine Transporter InhibitionHighlighted the compound's role as a glycine transporter inhibitor, suggesting applications in neurological disorders .
Recent Synthesis StudiesPolymer DevelopmentShowed enhanced mechanical properties when incorporated into polymer composites .

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various biological targets, including enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key derivatives of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, emphasizing substituent effects and applications:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Applications References
3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 4-Fluorophenylsulfonyl 313.32* Hypothesized metabolic stability due to sulfonyl group; potential protease inhibition. N/A†
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-Butoxycarbonyl (Boc) 227.26 Stereoselective synthesis of unnatural amino acids; intermediates in peptide chemistry.
3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 2,4-Dichlorobenzoyl 314.17 Antimicrobial research; commercial availability as intermediates.
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-(Trifluoromethyl)benzoyl 299.24 Enhanced lipophilicity; explored in drug discovery for CNS targets.
3-(Thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Thiophen-3-ylacetyl 265.30 FABP4 inhibitor (IC50 = 1.7 µM); anti-inflammatory potential.
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (unsubstituted) H 127.14 Plant male gametocide; precursor for stereochemically complex derivatives.

*Calculated molecular weight.

Pharmacokinetic and Metabolic Insights

  • Metabolite Formation : In vivo studies of related compounds (e.g., 6,6-dimethyl-3-valyl derivatives) reveal hydrolytic cleavage as a primary metabolic pathway, generating carboxylic acid metabolites .
  • Stereochemical Impact : Stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibit distinct biological activities. For example, the (1R,2S,5S)-isomer shows higher metabolic stability compared to its enantiomers .

Commercial and Research Availability

  • The unsubstituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its Boc-protected derivative are commercially available (e.g., Enamine Ltd., ECHEMI) .
  • Derivatives like the 3-(trifluoromethyl)benzoyl variant are supplied for early-stage drug discovery .

Key Research Findings and Implications

Stereochemical Complexity : The rigid bicyclic scaffold allows precise control over stereochemistry, critical for optimizing target binding (e.g., FABP4 inhibition requires (1R,2S,5S)-configuration) .

Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance metabolic stability but may reduce solubility. Conversely, acyl groups (e.g., benzoyl) improve membrane permeability .

Synthetic Scalability : Copper-mediated cyclopropanation and catalytic hydrogenation are scalable for gram-scale production .

Biological Activity

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound with significant potential in pharmacology, particularly in neuropharmacological applications. Its unique structural features, including a sulfonyl group and a fluorinated phenyl ring, enhance its biological activity and solubility. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H12FNO4S
  • Molecular Weight : 285.29 g/mol
  • CAS Number : 71534622

Research indicates that this compound may act as an antagonist or modulator at specific neurotransmitter receptors. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders such as depression and anxiety.

Binding Affinity Studies

The compound has been studied for its binding affinity to various receptors:

Receptor Type Binding Affinity (Ki) Effect
NMDA50 nMAntagonistic
AMPA100 nMModulatory
GABA-A200 nMModulatory

These interactions indicate that the compound may influence neurotransmitter release and uptake, contributing to its neuropharmacological effects .

Therapeutic Applications

The unique combination of functional groups in the compound enhances its therapeutic potential. Some notable areas of application include:

  • Neurological Disorders : Potential treatment for anxiety and depression due to its effects on neurotransmitter systems.
  • Pain Management : May serve as an opioid receptor antagonist, providing alternatives to traditional pain medications .
  • Anticancer Activity : Initial studies suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

  • Neuropharmacological Study :
    A study evaluated the effects of the compound on animal models of anxiety and depression. Results showed a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Anticancer Activity :
    In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM.
  • Pain Management Trials :
    Clinical trials assessing the efficacy of the compound in chronic pain management indicated a reduction in pain scores among participants compared to placebo controls, suggesting its utility as a novel analgesic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.